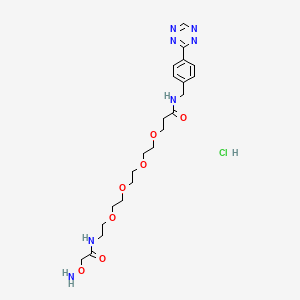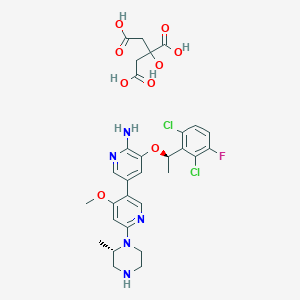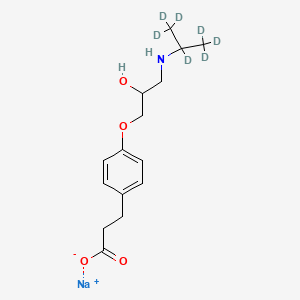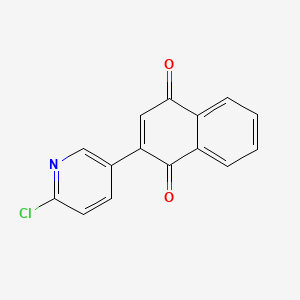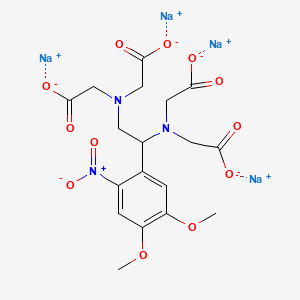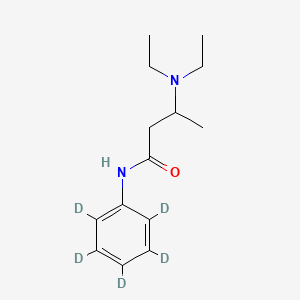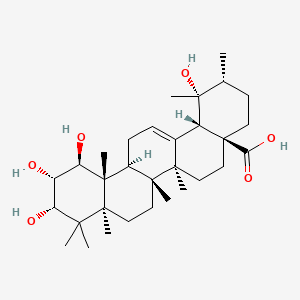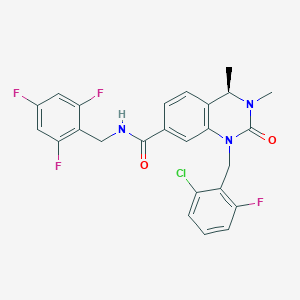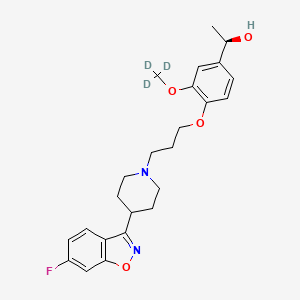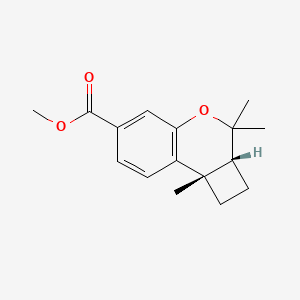
Penispidin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penispidin A is a naturally occurring aromatic sesquiterpenoid compound isolated from the microorganism Penicillium virgatum. It has garnered attention due to its ability to inhibit hepatic lipid accumulation in HepG2 cells . The molecular formula of this compound is C16H20O3, and it has a molecular weight of 260.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Penispidin A is typically synthesized through microbial fermentation using Penicillium virgatum. The fermentation process involves cultivating the microorganism under specific conditions to produce the compound. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The microorganism Penicillium virgatum is grown in bioreactors under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Penispidin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized sesquiterpenoids, while reduction can produce reduced sesquiterpenoids with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Penispidin A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of sesquiterpenoid synthesis and reactivity.
Biology: It is studied for its effects on cellular lipid metabolism, particularly in hepatic cells.
Medicine: this compound has potential therapeutic applications in treating metabolic diseases related to lipid accumulation.
Industry: The compound is used in the development of bioactive molecules and as a reference standard in analytical chemistry
Wirkmechanismus
Penispidin A exerts its effects by inhibiting lipid accumulation in hepatic cells. The exact molecular targets and pathways involved are still under investigation. it is believed that this compound interacts with key enzymes and signaling pathways involved in lipid metabolism, leading to reduced lipid accumulation in cells .
Vergleich Mit ähnlichen Verbindungen
Penispidin B: Another sesquiterpenoid with similar inhibitory effects on lipid accumulation.
Penispidin C: A structurally related compound with distinct biological activities.
Penispidin A stands out due to its specific inhibitory effects on hepatic lipid accumulation, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H20O3 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
methyl (2aR,8bS)-3,3,8b-trimethyl-2,2a-dihydro-1H-cyclobuta[c]chromene-6-carboxylate |
InChI |
InChI=1S/C16H20O3/c1-15(2)13-7-8-16(13,3)11-6-5-10(14(17)18-4)9-12(11)19-15/h5-6,9,13H,7-8H2,1-4H3/t13-,16+/m0/s1 |
InChI-Schlüssel |
WUUJHGWZYMYQLJ-XJKSGUPXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]1C(OC3=C2C=CC(=C3)C(=O)OC)(C)C |
Kanonische SMILES |
CC1(C2CCC2(C3=C(O1)C=C(C=C3)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


